molecular formula C11H9N3S B12343341 6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione

Katalognummer: B12343341
Molekulargewicht: 215.28 g/mol
InChI-Schlüssel: OINJTRWSSHJMRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that contains both pyrrole and benzimidazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione typically involves the reaction of 2-mercapto-5-aminobenzimidazole with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, usually around 50°C, for several hours. The product is then isolated by crystallization from ethyl acetate and n-hexane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole
  • Pyrimido[1,2-a]benzimidazoles
  • Imidazole containing compounds

Uniqueness

6-Pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione is unique due to its specific combination of pyrrole and benzimidazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H9N3S

Molekulargewicht

215.28 g/mol

IUPAC-Name

6-pyrrol-1-yl-1,6-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C11H9N3S/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-8H,(H,13,15)

InChI-Schlüssel

OINJTRWSSHJMRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C2C=CC3=NC(=S)NC3=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.